REACTION_CXSMILES
|
[Br:1][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[NH:4][CH:3]=1.[H-].[Na+].[CH3:13]I>CN(C=O)C.O>[Br:1][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[N:4]([CH3:13])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CNC=2C1=NC=CC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at room temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over a period of 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (50 mL), 5% LiCl aqueous solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (50 mL), dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (heptane to AcOEt)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C=2C1=NC=CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 408 mg | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |